![molecular formula C15H12ClNO2S B5521251 4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5521251.png)

4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one involves complex chemical reactions. For instance, Zhang et al. (2018) described the synthesis of similar compounds using reactions involving 4-chloromethylbenzoyl isothiocyanate and pyrimidine-2-amine derivatives (Yu Zhang et al., 2018). Halim and Ibrahim (2022) also reported a synthesis method involving ring-opening and closure reactions of specific organic compounds (S. A. Halim & M. Ibrahim, 2022).

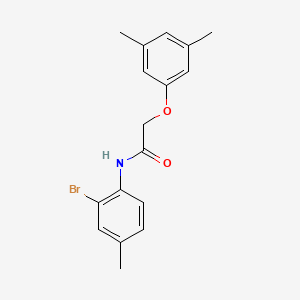

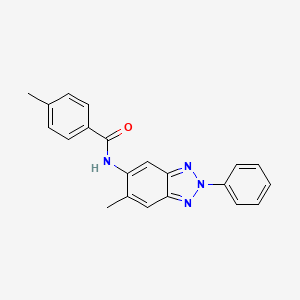

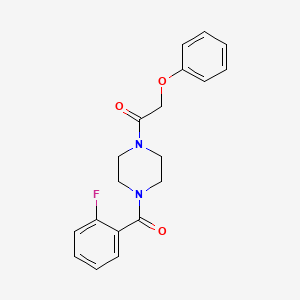

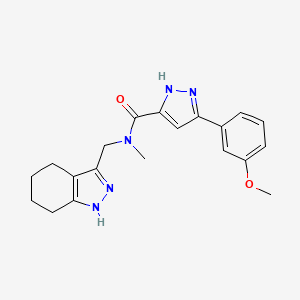

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one is often characterized using techniques like X-ray diffraction, NMR, and mass spectrometry. Xiaojing Zhang et al. (2006) detailed the molecular structure of a related compound using X-ray diffraction analysis (Xiaojing Zhang et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often complex. For example, Moustafa and Girgis (2007) investigated the crystal structure and related chemical properties of similar compounds (A. Moustafa & A. S. Girgis, 2007).

Physical Properties Analysis

The physical properties like solubility, melting point, and crystalline structure are crucial for understanding such compounds. Nelson et al. (1988) conducted physical and structural studies on compounds with similar molecular structures (W. Nelson et al., 1988).

Chemical Properties Analysis

Chemical properties including reactivity, stability, and functional group analysis are key aspects of such compounds. Studies by authors like Werner et al. (2015) offer insights into the chemical properties of similar compounds (J. Werner et al., 2015).

Scientific Research Applications

Chemical Synthesis and Characterization

Research has explored the synthesis and characterization of compounds similar to 4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one. For instance, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas and their characterization using various techniques like FT-IR, NMR, and X-ray diffraction has been investigated. These studies contribute to understanding the properties and potential applications of such compounds in various fields including material science and pharmaceuticals (Yu Zhang et al., 2018).

Nonlinear Optical Properties

Compounds with structural similarities to 4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one have been studied for their nonlinear optical (NLO) properties. These studies involve density functional theory (DFT) calculations and time-dependent DFT to estimate the photophysical properties of molecules, which can be crucial for their application in optoelectronic devices (A. Hussain et al., 2020).

Molecular Docking and Antimicrobial Activity

Some derivatives of pyridine, similar to the compound , have been synthesized and subjected to molecular docking screenings against target proteins. These compounds have also shown antimicrobial and antioxidant activity, indicating their potential use in the development of new therapeutic agents (E. M. Flefel et al., 2018).

Application in Organic Synthesis

Studies have also focused on the use of similar compounds in organic synthesis. For example, the synthesis of 4-functionalized pyridine-based ligands, which is important for developing metal coordination complexes, has been explored. These ligands can act as terdentate ligands for metal ions, which is significant for catalysis and material science applications (T. Vermonden et al., 2003).

Optical and Electronic Properties

The study of compounds like 4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one has extended to understanding their optical and electronic properties. This includes exploring their interaction environments using Hirshfeld surface analysis and assessing their melting temperatures, which is important for materials science and electronic applications (J. Gallagher et al., 2022).

properties

IUPAC Name |

4-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-furo[3,4-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-9-6-11-7-19-15(18)13(11)14(17-9)20-8-10-4-2-3-5-12(10)16/h2-6H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZBFCYGTHGHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)SCC3=CC=CC=C3Cl)C(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)

![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)

![2-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5521212.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)

![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)

![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)

![4-[(2-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521276.png)

![5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)